MMV008138

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

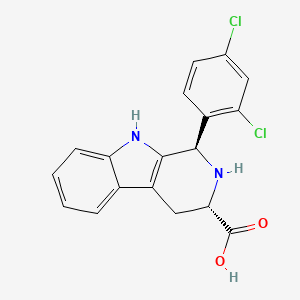

(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDRIKAAFJMYGX-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Novel Antimalarial Agent in an Era of Resistance

An In-Depth Technical Guide to the Mechanism of Action of MMV008138

The global effort to control and eliminate malaria, a devastating disease caused by Plasmodium parasites, is perpetually threatened by the emergence and spread of drug-resistant strains.[1] This reality creates a pressing need for novel therapeutics that engage new molecular targets.[2] From the Medicines for Malaria Venture (MMV) "Malaria Box" initiative, compound This compound emerged as a promising lead.[2] This guide provides a detailed technical overview of its mechanism of action, elucidating how it selectively targets an essential parasite-specific metabolic pathway, offering a powerful new strategy against Plasmodium falciparum.

The Core Directive: Selective Targeting of the Parasite Apicoplast

P. falciparum harbors a unique, non-photosynthetic plastid organelle known as the apicoplast, a relic of a secondary endosymbiotic event.[1] This organelle is a metabolic hub, hosting several crucial biosynthetic pathways that are absent in the human host.[2] One such pathway is the methylerythritol phosphate (MEP) pathway , which the parasite uses for the de novo synthesis of isoprenoid precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3]

These isoprenoids are fundamental building blocks for a variety of essential molecules, including dolichols (for protein glycosylation), ubiquinone (for electron transport), and prenyl groups for the post-translational modification of proteins. The supply of IPP and DMAPP is the sole indispensable function of the apicoplast during the blood stages of infection, which are responsible for the clinical symptoms of malaria.[2] Crucially, humans rely on the distinct mevalonate pathway for isoprenoid synthesis, making the MEP pathway an ideal, parasite-specific drug target.[1]

The Molecular Target: Pinpointing P. falciparum IspD

Intensive investigation has unequivocally identified the molecular target of this compound as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) , the third enzyme in the MEP pathway.[4][5] The PfIspD gene has been genetically validated as essential for parasite survival, as the locus is refractory to disruption.[4]

The enzyme PfIspD catalyzes the Mg²⁺-dependent conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME) and inorganic pyrophosphate (PPi).[1][6] By inhibiting this critical step, this compound effectively chokes off the supply of precursors for the entire isoprenoid biosynthesis cascade.

A Self-Validating System: The Experimental Evidence

The identification of PfIspD as the definitive target of this compound is supported by a robust and self-validating body of experimental work, establishing a clear causal link from compound administration to parasite death.

1. Phenotypic Screening and Chemical Rescue: The initial clue to this compound's mechanism came from phenotypic screening. The growth-inhibitory effects of the compound on P. falciparum cultures were completely reversed by the addition of exogenous IPP to the growth medium.[2] This chemical rescue demonstrated that the compound targets a step upstream of IPP synthesis.[1] Unlike antibiotics that target apicoplast replication or translation and cause a "delayed death" phenotype, this compound acts quickly, consistent with the inhibition of a critical metabolic pathway.[2]

2. Direct Enzymatic Inhibition: The hypothesis was confirmed using direct enzymatic assays with purified, recombinant PfIspD. These experiments showed that this compound directly inhibits the catalytic activity of the enzyme in a concentration-dependent manner.[1]

4. Target-Based Resistance: The final piece of validation comes from resistance studies. P. falciparum strains selected for resistance to this compound consistently acquire mutations within the PfIspD gene.[6] This provides definitive chemical-genetic proof of the drug-target relationship.

Quantitative Data Summary

The potency of the active stereoisomer, (1R,3S)-MMV008138, has been quantified against both the parasite and the isolated enzyme, demonstrating a strong correlation.

| Compound / Isomer | Target | Assay Type | IC₅₀ Value (nM) | Reference |

| (1R,3S)-MMV008138 | P. falciparum (Dd2) | Whole-cell growth inhibition | 250 ± 50 | [1] |

| (1R,3S)-MMV008138 | Recombinant PfIspD | Enzymatic Inhibition | 44 ± 15 | [1] |

| (1S,3R)-MMV008138 | P. falciparum (Dd2) | Whole-cell growth inhibition | > 10,000 | [2] |

| (1S,3S)-MMV008138 | P. falciparum (Dd2) | Whole-cell growth inhibition | 3,000 | [2] |

| (1R,3R)-MMV008138 | P. falciparum (Dd2) | Whole-cell growth inhibition | > 10,000 | [2] |

Experimental Protocol: PfIspD Enzymatic Assay

This protocol describes a representative method for measuring the inhibitory effect of this compound on recombinant PfIspD activity by quantifying the production of pyrophosphate (PPi).

Objective: To determine the IC₅₀ value of this compound against purified PfIspD.

Principle: The assay measures the rate of PPi released from the IspD-catalyzed reaction. The PPi is detected using a fluorimetric assay kit, where an enzyme cascade converts PPi into a fluorescent product, proportional to IspD activity.

Materials:

-

Purified, recombinant P. falciparum IspD (PfIspD)

-

(1R,3S)-MMV008138 and other test analogs

-

Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP), Cytidine triphosphate (CTP)

-

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

PhosphoWorks™ Fluorimetric Pyrophosphate Assay Kit (or similar)

-

384-well black microplates

-

Microplate reader with fluorescence capabilities

Methodology:

-

Compound Preparation: Prepare a serial dilution of (1R,3S)-MMV008138 in DMSO, followed by a final dilution in Assay Buffer to the desired test concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is ≤1% in all wells.

-

Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, CTP, and PfIspD enzyme. The final concentrations should be optimized based on enzyme kinetics (e.g., CTP at its Kₘ, PfIspD at ~60 nM).[1]

-

Assay Execution: a. To each well of a 384-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO only) and "no enzyme" controls. b. Add 15 µL of the enzyme/CTP master mix to each well. c. Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the reaction by adding 5 µL of the MEP substrate (at its Kₘ concentration, e.g., ~12 µM).[1] e. Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.

-

Detection: a. Stop the reaction and detect the generated PPi by adding the reagents from the fluorimetric assay kit according to the manufacturer's instructions. b. After a brief incubation, measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission ~540/590 nm).

-

Data Analysis: a. Subtract the background fluorescence from the "no enzyme" controls. b. Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Mechanism of Action: Downstream Consequences and Selectivity

The inhibition of PfIspD by this compound triggers a cascade of downstream cellular failures.

A remarkable feature of this compound is its species selectivity. While it potently inhibits PfIspD, it shows negligible activity against the IspD orthologs from E. coli, M. tuberculosis, and plants.[1] Most importantly, it does not inhibit the recently identified human IspD, underscoring its potential for a favorable safety profile in humans.[1][8] This selectivity is advantageous as it would likely spare the MEP pathway-utilizing bacteria of the human gut microbiome.[2]

Conclusion

The mechanism of action of this compound is now understood with high resolution. It is a potent, stereospecific inhibitor of P. falciparum IspD, an essential enzyme in the parasite-specific MEP pathway for isoprenoid biosynthesis. By blocking this pathway, this compound deprives the parasite of fundamental metabolites, leading to growth arrest and death. The compound's high selectivity for the parasite enzyme over human and bacterial orthologs, combined with its novel mechanism, establishes (1R,3S)-MMV008138 as a validated and highly promising lead compound for the development of a new generation of antimalarial drugs.

References

-

Bartee, D., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 506-517. [Link]

-

ResearchGate. (n.d.). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. Retrieved from [Link]

-

ACS Publications. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases. [Link]

-

PubMed. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. [Link]

-

Miley, G. P., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1749-1753. [Link]

-

Imlay, L. S., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. [Link]

-

PubMed. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. [Link]

-

Hamed, M. M., et al. (2023). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 66(15), 10475-10495. [Link]

Sources

- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Emergence of a Novel Antimalarial Scaffold: A Technical Guide to the Discovery and Preclinical Development of MMV008138

In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, the scientific community has been driven to explore unconventional pathways and molecular targets within the Plasmodium falciparum parasite. This guide provides an in-depth technical narrative of the discovery and early-stage development of MMV008138, a promising antimalarial compound that emerged from a groundbreaking open-access initiative. We will delve into the strategic experimental choices, the elucidation of its unique mechanism of action, and the critical structure-activity relationship studies that have defined its potential as a clinical candidate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important antimalarial lead.

Genesis of a Discovery: The Malaria Box Initiative

The story of this compound begins with the Medicines for Malaria Venture (MMV), an organization dedicated to reducing the burden of malaria.[1] In a paradigm-shifting move to accelerate drug discovery, MMV launched the "Malaria Box" project.[2][3] This initiative provided a collection of 400 diverse, drug-like molecules with confirmed activity against the asexual intraerythrocytic stages of P. falciparum and low cytotoxicity, free of charge to researchers worldwide.[4] The goal was to foster an open and collaborative research environment, allowing scientists to probe the collection for novel mechanisms of action and starting points for new drug development programs.[3]

This compound was one of the compounds within this treasure trove, awaiting detailed characterization.[4] Its journey from a library compound to a validated lead exemplifies the success of the open-source drug discovery model.

Unveiling the Target: A Phenotypic Approach to Mechanism of Action

Initial investigations into this compound's mode of action employed a phenotypic screening approach. The key to deciphering its mechanism lay in the observation that its growth inhibitory effect on P. falciparum could be reversed by the supplementation of isopentenyl pyrophosphate (IPP) in the culture medium.[4][5][6][7] This chemical rescue is a powerful diagnostic tool, strongly suggesting that the compound targets the parasite's apicoplast.[5][8]

The apicoplast is a non-photosynthetic plastid found in most apicomplexan parasites, including Plasmodium. It houses several essential metabolic pathways, one of which is the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[4][5][8] Isoprenoids are vital for the parasite's survival. Since this pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, the enzymes of the MEP pathway represent highly attractive and selective drug targets.[5][8][9]

The fact that this compound's activity was rescued by IPP, the downstream product of the MEP pathway, pinpointed its target to an enzyme within this cascade.[4][5] Further studies against fosmidomycin-resistant parasite strains revealed that this compound's target was distinct from 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the target of fosmidomycin.[8]

Pinpointing the Molecular Target: PfIspD

Subsequent biochemical and genetic studies definitively identified the molecular target of this compound as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[4][5][10][11] This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[4][5][7]

Genetic studies demonstrated that the PfIspD gene is essential for parasite survival, providing genetic validation for targeting this enzyme.[10][11] Furthermore, parasites resistant to this compound were found to harbor mutations in the PfIspD gene, offering strong chemical-genetic evidence that PfIspD is the sole intracellular target of the compound.[10][11][12]

The selective nature of this compound is one of its most compelling attributes. The compound shows potent inhibition of P. falciparum IspD but does not inhibit the IspD enzymes from Arabidopsis thaliana, Mycobacterium tuberculosis, or Escherichia coli at high concentrations.[5] Crucially, it does not target the recently characterized human IspD, reinforcing its potential for a favorable safety profile.[5][6][7] This species selectivity is a significant advantage, as it may minimize off-target effects and reduce the impact on the human gut microbiome.[5][8]

Deciphering the Active Scaffold: Stereochemistry and Structure-Activity Relationship (SAR) Studies

This compound is a tetrahydro-β-carboline derivative with two stereocenters, meaning it can exist as four possible stereoisomers. A critical step in its development was the determination of the active stereoisomer. Through meticulous synthesis and biological evaluation of all four stereoisomers, it was conclusively shown that the antimalarial activity resides exclusively in the (1R,3S)-configured isomer.[8][9]

Extensive structure-activity relationship (SAR) studies were conducted to understand the structural requirements for potent antiplasmodial activity. These studies, which involved the synthesis and testing of numerous analogs, revealed several key features:

-

Stereochemistry is paramount: Only the (1R,3S) configuration exhibits potent activity.[8]

-

D-ring substitution is crucial: 2',4'-disubstitution on the D-ring, particularly with at least one electron-withdrawing group, is essential for potent inhibition of parasite growth.[5][8]

-

C3-substituent is important: The carboxylic acid at the C3 position is important for activity, although it can be replaced by a methylamide to enhance potency.[8]

-

Benzo-ring is sensitive to modification: Even minor substitutions on the benzo-ring (A-ring) can adversely affect the growth inhibition potency.

These SAR studies have been instrumental in guiding the design of more potent and metabolically stable analogs of this compound.[13]

Preclinical Profile of this compound

The preclinical evaluation of this compound has provided valuable insights into its potential as a drug candidate.

In Vitro Potency

The active (1R,3S)-stereoisomer of this compound exhibits potent in vitro activity against multidrug-resistant strains of P. falciparum, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[5][8][14]

| Compound | Parasite Strain | IC50 (nM) | Reference |

| (1R,3S)-MMV008138 | Dd2 | 250 ± 50 | [5] |

| (1R,3S)-MMV008138 | - | 250 | [14] |

| ent-5a ((1R,3R)-MMV008138) | - | 3,000 | [8] |

| 5a ((1S,3S)-MMV008138) | - | >10,000 | [8] |

| ent-4a ((1S,3R)-MMV008138) | - | >10,000 | [8] |

Pharmacokinetics and In Vivo Efficacy

Early pharmacokinetic studies in mice revealed that this compound has good oral bioavailability (57%).[14] Following a 40 mg/kg oral dose, plasma concentrations reached 3.2 µM at 4 hours, which is significantly higher than its in vitro IC50 value.[14]

Despite the promising pharmacokinetic profile, in vivo efficacy studies in a mouse model of malaria have been challenging. One potential explanation for the lack of efficacy is that the IspD enzyme in the rodent malaria parasite P. berghei may be less sensitive to inhibition by this compound compared to the P. falciparum enzyme. This highlights the importance of selecting appropriate animal models for efficacy testing of species-selective inhibitors.

Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay

This protocol is a standard method for assessing the antimalarial activity of compounds.

-

Parasite Culture: Asynchronous P. falciparum cultures (e.g., Dd2 strain) are maintained in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.

-

Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium.

-

Assay Setup: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds.

-

Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.

-

Data Analysis: Fluorescence is read using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Chemical Rescue with Isopentenyl Pyrophosphate (IPP)

This assay is used to determine if a compound targets the MEP pathway.

-

Assay Setup: The in vitro growth inhibition assay is performed as described above, but with a parallel set of plates where the culture medium is supplemented with 200 µM IPP.

-

Data Analysis: The IC50 values in the presence and absence of IPP are compared. A significant shift in the IC50 value in the presence of IPP indicates that the compound targets the MEP pathway.

Visualizing the Mechanism and Workflow

The MEP Pathway and the Action of this compound

Caption: The workflow from initial screening to lead optimization for the antimalarial compound this compound.

Conclusion and Future Directions

The discovery of this compound is a testament to the power of open-source drug discovery initiatives and innovative screening strategies. By targeting PfIspD, an essential enzyme in a parasite-specific pathway, this compound represents a promising new class of antimalarials with a novel mechanism of action. The detailed characterization of its active stereoisomer and the extensive SAR studies have laid a solid foundation for the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties.

While the path to a clinically approved drug is long and challenging, the journey of this compound from a library compound to a validated lead provides a compelling blueprint for future antimalarial drug discovery efforts. Continued research focusing on overcoming the challenges of in vivo efficacy and exploring the full potential of this exciting chemical scaffold is crucial in our fight against malaria.

References

-

Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. [Link]

-

Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. PMC - NIH. [Link]

-

Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. PubMed. [Link]

-

Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. NIH. [Link]

-

Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Publications. [Link]

-

About the Pathogen Box. Medicines for Malaria Venture. [Link]

-

Antimalarials targeting apicoplast optimized to derive MMV-008138. BioWorld. [Link]

-

The Malaria Box. Medicines for Malaria Venture. [Link]

-

Open access "Malaria box" a success. University of Washington Department of Medicine News. [Link]

-

Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. PubMed. [Link]

-

Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases. [Link]

-

The Medicines for Malaria Venture Malaria Box contains inhibitors of protein secretion in Plasmodium falciparum blood stage parasites. bioRxiv. [Link]

-

Medicines for Malaria Venture. Department of Economic and Social Affairs, United Nations. [Link]

-

Drug discovery researchers awarded grant to refine malaria drug. Virginia Tech News. [Link]

-

Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. ResearchGate. [Link]

-

Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability. PMC - NIH. [Link]

-

Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. ACS Publications. [Link]

Sources

- 1. Medicines for Malaria Venture | Department of Economic and Social Affairs [sdgs.un.org]

- 2. The Malaria Box | Medicines for Malaria Venture [mmv.org]

- 3. Open access "Malaria box" a success | Department of Medicine News [mednews.uw.edu]

- 4. researchgate.net [researchgate.net]

- 5. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Drug discovery researchers awarded grant to refine malaria drug | Virginia Tech News | Virginia Tech [news.vt.edu]

- 14. | BioWorld [bioworld.com]

The Strategic Inhibition of the MEP Pathway: A Technical Guide to the Antimalarial Candidate MMV008138

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antimalarial Targets

The relentless evolution of drug resistance in Plasmodium species, the causative agents of malaria, presents a formidable challenge to global health. The emergence of artemisinin-resistant strains necessitates the urgent discovery and development of antimalarial agents with novel mechanisms of action.[1] The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for the biosynthesis of isoprenoid precursors in most bacteria, plants, and apicomplexan parasites like Plasmodium falciparum, represents a clinically validated and highly attractive drug target.[2][3] Crucially, this pathway is absent in humans, who utilize the distinct mevalonate (MVA) pathway for isoprenoid synthesis, offering a promising therapeutic window with a reduced risk of on-target toxicity.[2][3] This guide provides an in-depth technical exploration of MMV008138, a potent and selective inhibitor of the MEP pathway enzyme IspD, as a compelling case study in the rational design and evaluation of next-generation antimalarials.

The MEP Pathway: A Gateway to Essential Isoprenoids in Plasmodium falciparum

The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[4][5] In P. falciparum, these precursors are vital for the biosynthesis of a wide range of essential molecules, including carotenoids, tocopherols, and the phytyl chain of chlorophylls.[6][7] The pathway is localized to the apicoplast, a non-photosynthetic plastid-like organelle of prokaryotic origin, further distinguishing it from host cell metabolism.[4][8]

The seven enzymatic steps of the MEP pathway represent a series of druggable nodes for therapeutic intervention.[9] The third enzyme in this cascade, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), has emerged as a particularly promising target.[4][10]

Figure 1: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in Plasmodium falciparum. The enzyme IspD, the target of this compound, is highlighted.

This compound: A Selective Inhibitor of P. falciparum IspD

This compound, a compound from the Malaria Box initiative, was identified as a potent inhibitor of P. falciparum growth.[4][5] Subsequent studies revealed that its parasiticidal activity stems from the specific inhibition of the MEP pathway.[4][11] This was elegantly demonstrated through chemical rescue experiments where supplementation with IPP, the downstream product of the pathway, reversed the growth inhibitory effects of this compound.[4][11]

Mechanism of Action: Targeting the Heart of Isoprenoid Synthesis

Further investigation pinpointed the precise molecular target of this compound as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[4][10] This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME) and pyrophosphate.[1][4] By inhibiting IspD, this compound effectively chokes off the supply of essential isoprenoid precursors, leading to parasite death.[4][12] Genetic studies have further validated IspD as an essential and druggable antimalarial target.[12][13]

Stereospecificity and Structure-Activity Relationship (SAR)

The inhibitory activity of this compound is highly dependent on its stereochemistry. The (1R,3S)-configured stereoisomer is the most potent inhibitor of both P. falciparum growth and the isolated PfIspD enzyme.[4][11] Structure-activity relationship studies on analogs of this compound have revealed that potent antiplasmodial activity requires:

-

The (1R,3S)-configuration: This specific stereochemistry is crucial for optimal binding to the active site of PfIspD.[4][11]

-

A carboxylate or related functionality at the C3 position. [11]

-

2',4'-disubstitution on the D-ring: Electron-withdrawing substituents at these positions enhance inhibitory potency.[4][11]

These findings provide a clear roadmap for the rational design of more potent and drug-like IspD inhibitors.

Figure 2: Summary of the key structure-activity relationships for this compound and its analogs as inhibitors of PfIspD.

Species Selectivity: A Key Advantage

A remarkable feature of this compound is its species selectivity. While it potently inhibits P. falciparum IspD, it shows significantly less activity against the IspD enzymes from other organisms, including Escherichia coli and, importantly, the recently characterized human IspD homolog.[4][10][11] This selectivity is crucial for minimizing off-target effects and potential toxicity in the host, including disruption of the gut microbiome.[11]

Quantitative Analysis of this compound and Analog Activity

The following table summarizes the inhibitory potency of this compound and key analogs against both the isolated PfIspD enzyme and the in-vitro growth of P. falciparum.

| Compound | Stereoisomer | PfIspD IC50 (nM) | P. falciparum (Dd2) Growth Inhibition IC50 (nM) | Reference(s) |

| This compound | (1R,3S) | 44 ± 15 | 250 ± 50 | [4] |

| Analog with unsubstituted phenyl ring | - | > 10,000 | > 10,000 | [4] |

| Analog with 2',4'-dimethyl substitution | - | > 10,000 | > 10,000 | [4] |

| Fosmidomycin | - | ~4% inhibition at 10 µM | - | [4] |

Table 1: Comparative inhibitory activity of this compound and its analogs.

Experimental Protocols for the Evaluation of MEP Pathway Inhibitors

The following protocols provide a framework for the characterization of novel inhibitors targeting the MEP pathway, using this compound as a reference compound.

Plasmodium falciparum Growth Inhibition Assay

This assay determines the in-vitro potency of a compound against the asexual erythrocytic stage of P. falciparum.

Principle: The assay measures the inhibition of parasite proliferation by quantifying the incorporation of a fluorescent DNA dye (e.g., SYBR Green I) into newly synthesized parasite DNA.

Step-by-Step Methodology:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., Dd2 strain) in human erythrocytes at a defined parasitemia and hematocrit.

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then in culture medium.

-

Assay Setup: In a 96-well plate, add the parasite culture to wells containing the serially diluted compound. Include positive (no drug) and negative (uninfected erythrocytes) controls.

-

Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I).

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable sigmoidal model.

Recombinant PfIspD Inhibition Assay

This biochemical assay directly measures the inhibitory activity of a compound against the isolated PfIspD enzyme.

Principle: The assay quantifies the enzymatic activity of recombinant PfIspD by measuring the production of pyrophosphate, a product of the IspD-catalyzed reaction.

Step-by-Step Methodology:

-

Protein Expression and Purification: Express and purify recombinant PfIspD from a suitable expression system (e.g., E. coli).

-

Reaction Mixture: Prepare a reaction mixture containing buffer, Mg²⁺, CTP, and the recombinant PfIspD enzyme.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the substrate, MEP.

-

Incubation: Incubate the reaction at a defined temperature for a specific time.

-

Detection of Pyrophosphate: Quantify the amount of pyrophosphate produced using a commercially available detection kit (e.g., a coupled-enzyme assay that leads to a colorimetric or fluorescent readout).

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Figure 3: A generalized experimental workflow for the discovery and optimization of MEP pathway inhibitors.

Future Perspectives and Conclusion

This compound serves as an exemplary chemical probe for the validation of IspD as a compelling antimalarial drug target. The detailed understanding of its mechanism of action, stereospecificity, and structure-activity relationships provides a solid foundation for the development of new and improved IspD inhibitors. The species selectivity of this compound highlights the feasibility of designing parasite-specific drugs with a favorable safety profile.

Future efforts in this area should focus on:

-

Structure-guided drug design: Utilizing the crystal structure of PfIspD in complex with inhibitors to design next-generation compounds with enhanced potency and pharmacokinetic properties.

-

Exploration of novel chemical scaffolds: Moving beyond the tetrahydro-β-carboline core of this compound to identify new classes of IspD inhibitors.

-

In vivo efficacy and safety studies: Advancing promising lead compounds into preclinical and clinical development to assess their potential as effective antimalarial therapies.

References

-

White, J. et al. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases4 , 532-539 (2018). [Link]

-

Rodríguez-Concepción, M. & Boronat, A. The MEP pathway: a new target for the development of herbicides, antibiotics and antimalarial drugs. Current Pharmaceutical Design10 , 2391-2400 (2004). [Link]

-

van der Westhuyzen, R. et al. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry65 , 1149-1165 (2022). [Link]

-

Odom, A. R. et al. Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases1 , 157-167 (2015). [Link]

-

Singh, N. & Misra, K. The MEP Pathway: Promising Drug Targets in the Fight Against Tuberculosis. Frontiers in Molecular Biosciences4 , 91 (2017). [Link]

-

Creek, D. J. et al. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. ACS Infectious Diseases4 , 532-539 (2018). [Link]

-

Ghavami, A. et al. Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate (2017). [Link]

-

Meyers, C. F. et al. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters25 , 1515-1519 (2015). [Link]

-

Ghavami, A. et al. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium. Molecules25 , 1846 (2020). [Link]

-

Corniani, N. et al. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. PLoS ONE9 , e103704 (2014). [Link]

-

Odom, A. R. et al. Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases1 , 157-167 (2015). [Link]

-

Rodríguez-Concepción, M. The MEP Pathway: A New Target for the Development of Herbicides, Antibiotics and Antimalarial Drugs. ResearchGate (2004). [Link]

-

Corniani, N. et al. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. National Institutes of Health (2014). [Link]

-

Odom, A. R. et al. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. PubMed (2015). [Link]

-

Singh, N. & Misra, K. Targeting the Methyl Erythritol Phosphate (MEP) Pathway for Novel Antimalarial, Antibacterial and Herbicidal Drug Discovery: Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR) Enzyme. ProQuest (2007). [Link]

-

Cassera, M. B. et al. Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. Digital.CSIC (2018). [Link]

-

Liu, H. et al. Overexpression of key enzymes of the 2-c-methyl-d-erythritol-4-phosphate (mep) pathway for improving squalene production in escherichia coli. African Journal of Biotechnology16 , 2262-2273 (2017). [Link]

-

Saladié, M. et al. The 2-C-methylerythritol 4-phosphate pathway in melon is regulated by specialized isoforms for the first and last steps. Journal of Experimental Botany65 , 4075-4090 (2014). [Link]

-

Ge, Y. et al. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity. The FEBS Journal281 , 4166-4176 (2014). [Link]

-

van der Westhuyzen, R. et al. Targeting IspD for Anti-infective and Herbicide Development: Exploring Its Role, Mechanism, and Structural Insights. ACS Infectious Diseases8 , 1149-1165 (2022). [Link]

-

Croteau, R. & Poulter, C. D. The methylerythritol phosphate pathway and its significance as a novel drug target. Perspectives in Drug Discovery and Design20 , 137-151 (2000). [Link]

-

Singh, N. & Misra, K. The MEP Pathway: Promising Drug Targets in the Fight Against Tuberculosis. Frontiers in Molecular Biosciences4 , 91 (2017). [Link]

-

Hemmerlin, A. et al. The effect of MEP pathway and other inhibitors on the intracellular localization of a plasma membrane-targeted, isoprenylable GFP reporter protein in tobacco BY-2 cells. Plant and Cell Physiology54 , 1300-1316 (2013). [Link]

-

Diamanti, E. et al. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. ChemMedChem16 , 2931-2936 (2021). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The MEP pathway: a new target for the development of herbicides, antibiotics and antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis | PLOS One [journals.plos.org]

- 7. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs | Publicación [silice.csic.es]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to IspD as a Drug Target for Malaria

Executive Summary

The escalating resistance of Plasmodium falciparum to frontline antimalarial drugs, such as artemisinin-based combination therapies, presents a grave global health crisis. This necessitates the urgent identification and validation of novel drug targets within the parasite's essential metabolic pathways. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, responsible for isoprenoid biosynthesis in P. falciparum and other pathogens but absent in humans, has emerged as a particularly promising source of such targets. This guide provides a comprehensive technical overview of IspD (2-C-methyl-D-erythritol 4-phosphate cytidyltransferase), the third enzyme in the MEP pathway, as a druggable antimalarial target. We will delve into the biochemical and structural intricacies of P. falciparum IspD (PfIspD), explore its enzymatic mechanism, discuss strategies for its inhibition, and detail the experimental workflows crucial for the discovery and characterization of novel PfIspD inhibitors. This document is intended for researchers, scientists, and drug development professionals dedicated to combating malaria.

Introduction: The Imperative for Novel Antimalarial Targets

Malaria, caused by protozoan parasites of the genus Plasmodium, remains a devastating infectious disease, primarily affecting subtropical and tropical regions. The rise of drug-resistant parasite strains continually undermines the efficacy of existing treatments, making the discovery of new antimalarials with novel mechanisms of action a critical priority. An ideal antimalarial drug target should be essential for parasite survival and absent in the human host to minimize off-target effects.[1] The MEP pathway for isoprenoid biosynthesis perfectly aligns with these criteria.

The MEP Pathway: A Parasite-Specific Achilles' Heel

Isoprenoids are a vast and diverse class of molecules essential for a multitude of cellular functions, including electron transport, protein prenylation, and the synthesis of dolichols and carotenoids.[2][3] While humans synthesize isoprenoid precursors via the mevalonate pathway, P. falciparum relies exclusively on the MEP pathway, which takes place in the parasite's apicoplast, a non-photosynthetic plastid-like organelle.[2][4][5] This metabolic divergence provides a clear therapeutic window for the development of selective inhibitors. The essentiality of the MEP pathway has been validated through genetic and chemical means. For instance, the antibiotic fosmidomycin, which targets the second enzyme of the pathway, IspC (DXR), has demonstrated clinical efficacy against malaria, underscoring the pathway's druggability.[1][6]

IspD: A Critical Node in Isoprenoid Biosynthesis

IspD, or 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase, catalyzes the third committed step in the MEP pathway: the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and inorganic pyrophosphate (PPi).[1] This reaction is a crucial checkpoint in the pathway, and its disruption leads to parasite death.

Genetic and Chemical Validation of PfIspD as an Essential Target

The indispensability of PfIspD for parasite survival has been robustly demonstrated. Genetic studies have shown that the PfIspD locus is resistant to disruption, a hallmark of an essential gene in the haploid blood stages of the parasite.[6][7] Furthermore, chemical validation has been achieved through the identification of specific inhibitors. The Malaria Box compound MMV008138, for example, has been shown to inhibit P. falciparum growth by directly targeting PfIspD.[6][7] Treatment of parasites with this inhibitor leads to a decrease in downstream MEP pathway metabolites, confirming its on-target activity.[6]

Enzymatic Mechanism of IspD

The catalytic mechanism of IspD involves a cytidyl transfer reaction. Two primary mechanisms have been proposed for cytidyl transferases. The first involves the formation of a highly reactive metaphosphate intermediate from CTP, which is then subjected to a nucleophilic attack by the 4-phosphate group of MEP.[4] The alternative proposed mechanism is a direct nucleophilic attack of the phosphate of MEP on the α-phosphate of CTP.[4] The reaction is dependent on the presence of a divalent metal cation, typically Mg2+.[1]

Structural Biology of PfIspD: A Blueprint for Inhibitor Design

A significant hurdle in the rational design of potent and selective PfIspD inhibitors has been the lack of a publicly available crystal structure.[1] However, homology models based on the structures of IspD from other organisms, such as E. coli, have provided valuable insights into the architecture of the active site.[6] These models suggest that the active site is highly polar and solvent-exposed, which presents challenges for the design of small molecule inhibitors with favorable pharmacokinetic properties.[4][8]

The Active Site: Key Residues and Substrate Binding

Homology models predict that the binding of CTP is a prerequisite for the subsequent binding of MEP.[4] The cytidine moiety of CTP is thought to be recognized by a network of hydrogen bonds, while the triphosphate group interacts with positively charged residues. The binding of MEP is predicted to involve interactions with conserved arginine and lysine residues.[4]

Inhibition of PfIspD: Strategies and Known Inhibitors

Several classes of PfIspD inhibitors have been identified through various screening and design approaches. These compounds provide crucial starting points for the development of clinical candidates.

Major Classes of PfIspD Inhibitors

-

Benzoisothiazolones: Identified through a combination of cheminformatics and high-throughput enzymatic screening, these compounds exhibit nanomolar potency against PfIspD and sub-micromolar activity against cultured parasites.[1][9] Their mechanism of action involves the formation of a disulfide bond with an active site cysteine residue.[9]

-

This compound and its Analogs: This tetrahydro-β-carboline, discovered through phenotypic screening of the Malaria Box library, is a potent and specific inhibitor of PfIspD.[1][7][10] Structure-activity relationship (SAR) studies have explored modifications to this scaffold to improve its potency and drug-like properties.

-

Urea-Based Compounds: A novel class of urea-based inhibitors has been identified with low nanomolar potency against PfIspD and low micromolar whole-cell activity.[1][11] These compounds represent a promising new chemical scaffold for further optimization.[11]

-

Biphenyl Carboxylic Acids: Fragment-based screening has led to the discovery of biphenyl carboxylic acid fragments that inhibit PfIspD.[1]

Table 1: Summary of Key PfIspD Inhibitor Classes

| Inhibitor Class | Discovery Method | Potency (Enzymatic) | Potency (Whole-Cell) | Mechanism of Action |

| Benzoisothiazolones | Cheminformatics & HTS | Nanomolar[9] | <400 nM[9] | Covalent (disulfide bond)[9] |

| This compound | Phenotypic Screening | Micromolar[7] | Micromolar[7] | Non-covalent |

| Urea-Based Compounds | High-Throughput Screening | Low Nanomolar[1] | Low Micromolar[1] | Not fully elucidated |

| Biphenyl Carboxylic Acids | Fragment-Based Screening | Micromolar[1] | Not reported | Non-covalent |

Experimental Workflows for PfIspD Inhibitor Discovery and Characterization

A robust and multi-faceted experimental approach is essential for the successful identification and development of PfIspD inhibitors.

High-Throughput Screening (HTS) for Hit Identification

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific target.[12][13][14] For PfIspD, both biochemical and cell-based HTS assays can be employed.

Diagram 1: High-Throughput Screening Workflow for PfIspD Inhibitors

Caption: A generalized workflow for identifying PfIspD inhibitors through biochemical and cell-based high-throughput screening.

Protocol 1: Mass Spectrometry-Based PfIspD Activity Assay

A recently developed mass spectrometry (MS)-based assay allows for the direct measurement of PfIspD activity, circumventing the need for auxiliary enzymes.[11]

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant PfIspD, MEP, CTP, and MgCl2 in an appropriate buffer (e.g., Tris-HCl, pH 7.5).

-

Add the test compound or DMSO (vehicle control) to the reaction mixture.

-

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analysis:

-

Centrifuge the quenched reaction to pellet the precipitated protein.

-

Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the product, CDP-ME.

-

-

Data Interpretation: Calculate the percent inhibition of PfIspD activity by comparing the amount of CDP-ME produced in the presence of the test compound to the control.

Biochemical and Biophysical Characterization of Hits

Once initial hits are identified, a battery of biochemical and biophysical assays is required to confirm their mechanism of action and binding characteristics.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation:

-

Prepare a solution of recombinant PfIspD in a suitable buffer.

-

Prepare a solution of the inhibitor in the same buffer.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

-

Structural Biology: Elucidating the Inhibitor Binding Mode

Determining the three-dimensional structure of PfIspD in complex with an inhibitor is crucial for structure-based drug design and lead optimization.

Protocol 3: X-ray Crystallography of PfIspD-Inhibitor Complexes

-

Protein Crystallization:

-

Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of PfIspD.

-

Co-crystallize PfIspD with the inhibitor or soak the inhibitor into pre-formed apo-enzyme crystals.

-

-

Data Collection:

-

Expose the crystals to a high-intensity X-ray beam at a synchrotron source.

-

Collect diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the phase problem using molecular replacement with a suitable search model.

-

Build and refine the atomic model of the PfIspD-inhibitor complex.

-

-

Analysis: Analyze the structure to identify the key interactions between the inhibitor and the protein, providing a basis for rational drug design.

Future Perspectives and Conclusion

PfIspD stands as a rigorously validated and highly promising target for the development of novel antimalarial drugs. The absence of a human homolog and its essential role in a parasite-specific metabolic pathway provide a solid foundation for the discovery of selective inhibitors. While challenges remain, particularly the need for a high-resolution crystal structure of PfIspD, the recent identification of diverse and potent inhibitor scaffolds offers significant promise. A continued, integrated approach combining high-throughput screening, detailed biochemical and biophysical characterization, and structural biology will be paramount in translating the potential of PfIspD into life-saving therapies. The development of effective PfIspD inhibitors would not only provide a new class of antimalarials but also contribute to the global effort to combat the growing threat of drug-resistant malaria.

References

- Jomaa, H., Wiesner, J., Sanderbrand, S., Altincicek, B., Weidemeyer, C., Hintz, M., ... & Lüttgen, H. (1999). Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs. Science, 285(5433), 1573-1576.

-

Imlay, L. S., O'Neill, M., Ghavami, M., Zhang, B., Yeo, T., Dai, M., ... & Odom, A. R. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. [Link]

-

van der Westhuyzen, R., Witschel, M., Wicht, K., Falconnier, L., Jordaan, A., van der Watt, D., ... & Dürr-Auster, K. (2023). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 66(1), 597-614. [Link]

-

Imlay, L. S., & Odom, A. R. (2014). Isoprenoid biosynthesis in Plasmodium falciparum. Eukaryotic cell, 13(10), 1264-1273. [Link]

-

Cassera, M. B., Gozzo, F. C., D'Alexandri, F. L., Merino, E. F., del Portillo, H. A., Peres, V. J., ... & Katzin, A. M. (2004). The methylerythritol phosphate pathway is functionally active in all intraerythrocytic stages of Plasmodium falciparum. Journal of Biological Chemistry, 279(49), 51749-51759. [Link]

-

Witschel, M., Rottmann, M., Wu, W., Wrigstedt, P., Illarionov, B., Böhm, M., ... & Diederich, F. (2021). Targeting IspD for Anti-infective and Herbicide Development: Exploring Its Role, Mechanism, and Structural Insights. ACS Bio & Med Chem Au, 1(1), 4-17. [Link]

- Odom, A. R., & Van Voorhis, W. C. (2010). Isoprenoid biosynthesis in Plasmodium falciparum. In Malaria: Drugs, Disease and Post-genomic Biology (pp. 237-257). Humana Press.

-

Saggu, G. S., Pala, Z. R., Garg, S., & Saxena, V. (2016). New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium. Frontiers in microbiology, 7, 14. [Link]

- Ghavami, M., Butschek, G. J., Li, H., Butler, J. H., Council-Troche, M., Haney, R. S., ... & Odom, A. R. (2018). Tetrahydro-β-carboline analogs are potent inhibitors of Plasmodium falciparum IspD. ACS infectious diseases, 4(11), 1576-1585.

- Kunz, J., Lell, B., & Kremsner, P. G. (2001). Fosmidomycin for the treatment of malaria.

-

Price, A. I., Caldera, E., Luth, M. R., Ghavami, M., Imlay, L. S., Odom, A. R., & Wencewicz, T. A. (2016). Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD. Scientific reports, 6(1), 1-13. [Link]

- HTS assays can be conducted in 96-well or 384-well plates which allows for a large number of samples to be tested at once. High-Throughput Screening Assays. Assay Genie.

- Span, I., Wang, K., Wang, W., Zhang, Y., Bivona, J. J., & Oldfield, E. (2012). IspD as a drug target in Mycobacterium tuberculosis. Journal of medicinal chemistry, 55(17), 7466-7475.

- Witschel, M., Höffken, W., Seet, M., Parra, L., Hissen, D., & Diederich, F. (2015). IspD inhibitors: new insight into the binding mode of allosteric inhibitors of the methylerythritol phosphate pathway.

-

van der Westhuyzen, R., Witschel, M., Wicht, K., Falconnier, L., Jordaan, A., van der Watt, D., ... & Dürr-Auster, K. (2023). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 66(1), 597-614. [Link]

- Ghavami, M., Butschek, G. J., Li, H., Butler, J. H., Council-Troche, M., Haney, R. S., ... & Odom, A. R. (2018). Tetrahydro-β-carboline analogs are potent inhibitors of Plasmodium falciparum IspD. ACS infectious diseases, 4(11), 1576-1585.

-

Price, A. I., Caldera, E., Luth, M. R., Ghavami, M., Imlay, L. S., Odom, A. R., & Wencewicz, T. A. (2016). Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD. Scientific reports, 6(1), 1-13. [Link]

-

Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

-

Technology Networks. (2024, April 17). High-Throughput Screening Methods for Drug Discovery. Retrieved from [Link]

-

Molecular Devices. (n.d.). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]

- 6. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity | Semantic Scholar [semanticscholar.org]

- 12. assaygenie.com [assaygenie.com]

- 13. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]

- 14. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

The Dual Arsenal: A Technical Guide to Targeting Isoprenoid Biosynthesis and Hemoglobin Digestion in Plasmodium falciparum

A Note to the Researcher: This guide addresses the initial query regarding MMV008138 and its role in Plasmodium falciparum research. Through rigorous data synthesis, it has become evident that this compound is a potent inhibitor of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, and not PfA-M17. Recognizing the scientific importance of both pathways, this document has been structured to first provide a comprehensive analysis of this compound as a chemical probe for IspD. Subsequently, it offers an in-depth exploration of PfA-M17, a critical aminopeptidase in hemoglobin digestion, as a validated antimalarial drug target, along with its known inhibitors.

Part 1: this compound - A Precision Tool for Interrogating the P. falciparum MEP Pathway

The emergence of drug-resistant P. falciparum strains necessitates the discovery and validation of novel therapeutic targets. The methylerythritol phosphate (MEP) pathway, utilized by the parasite for the synthesis of essential isoprenoid precursors, presents a compelling target as it is absent in humans.[1][2] The Malaria Box compound, this compound, has been identified as a specific inhibitor of this pathway, providing a valuable chemical tool for its study.[1][3]

Mechanism of Action: Targeting IspD

This compound exerts its antimalarial activity by directly inhibiting 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[2][3][4] IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][4] Inhibition of IspD by this compound disrupts the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for various cellular processes in the parasite, including protein prenylation and ubiquinone biosynthesis.[1]

The active stereoisomer of this compound has been identified as (1R,3S)-MMV008138.[1][5] This stereospecificity is crucial for its inhibitory activity against PfIspD.[1]

Caption: this compound targeting the IspD enzyme in the MEP pathway.

In Vitro Activity and Stage Specificity

(1R,3S)-MMV008138 exhibits potent in vitro activity against asexual blood stages of P. falciparum. The half-maximal inhibitory concentration (IC50) for the Dd2 strain has been reported to be approximately 250 ± 50 nM.[1] The compound demonstrates a clear impact on the late trophozoite and early schizont stages of the parasite's lifecycle.

Structure-Activity Relationship (SAR) Studies

SAR studies on this compound analogs have revealed key structural features necessary for potent antiplasmodial activity:

-

Stereochemistry: The (1R,3S) configuration is essential for activity.[1][5]

-

D-ring Substitution: 2',4'-disubstitution on the D-ring, particularly with at least one electron-withdrawing group, is critical for potent growth inhibition.[1]

-

C3-Carboxylic Acid: The presence of a carboxylic acid or a related functional group at the C3 position is important for activity.[5]

These findings provide a roadmap for the rational design of more potent IspD inhibitors.[6][7]

| Compound | Configuration | D-ring Substitution | P. falciparum (Dd2) IC50 |

| (1R,3S)-MMV008138 | 1R,3S | 2',4'-dichloro | 250 ± 50 nM[1] |

| Unsubstituted Phenyl Analog | 1R,3S | Unsubstituted | >10,000 nM[1] |

| 2',4'-dimethyl Analog | 1R,3S | 2',4'-dimethyl | >10,000 nM[1] |

Resistance Mechanisms

P. falciparum strains resistant to this compound have been selected in vitro. These resistant parasites harbor mutations in the ispd gene, providing strong evidence that IspD is the primary target of the compound.[6]

Part 2: PfA-M17 - A Key Player in Hemoglobin Digestion and a Validated Drug Target

While this compound does not target PfA-M17, this aminopeptidase is a crucial enzyme for parasite survival and a validated target for novel antimalarials.[8][9][10][11]

Role in Hemoglobin Digestion

During its intraerythrocytic stage, P. falciparum digests vast amounts of host cell hemoglobin in its digestive vacuole to obtain amino acids for protein synthesis.[8][9] PfA-M17, a leucine aminopeptidase, is implicated in the final step of this process, cleaving amino acids from the N-terminus of small peptides derived from hemoglobin.[8][12] Genetic and chemical validation studies have shown that PfA-M17 is essential for parasite survival, and its inhibition leads to an accumulation of undigested hemoglobin-derived peptides.[9][10][12]

Caption: The role of PfA-M17 in the final stages of hemoglobin digestion.

Inhibitors of PfA-M17

Several classes of inhibitors have been developed that target PfA-M17:

-

Bestatin: A broad-spectrum aminopeptidase inhibitor, bestatin has been shown to inhibit PfA-M17 and kill P. falciparum parasites.[9][13] However, it lacks specificity and also inhibits the M1 alanyl aminopeptidase (PfA-M1).[14][15] Studies using bestatin have demonstrated a reduction in hemoglobin digestion and isoleucine uptake in treated parasites.[9]

-

Specific PfA-M17 Inhibitors: To overcome the lack of specificity of bestatin, potent and selective inhibitors of PfA-M17 have been developed. One such inhibitor, referred to as "compound 3" in the literature, is a hydroxamic acid-based compound that exhibits a Ki of 18 ± 3 nM for PfA-M17 and excellent selectivity over PfA-M1.[9] This compound has an EC50 of 326 nM against P. falciparum in a 72-hour ring-stage killing assay.[9][16]

| Inhibitor | Target(s) | Ki for PfA-M17 | P. falciparum EC50 |

| Bestatin | PfA-M17, PfA-M1 | 53 nM[14] | Micromolar range |

| Compound 3 | PfA-M17 (selective) | 18 ± 3 nM[9] | 326 nM[9][16] |

Consequences of PfA-M17 Inhibition

Inhibition or knockdown of PfA-M17 leads to a distinct phenotype in the parasite.[9] Parasites exhibit a growth delay and ultimately cell death.[9] A characteristic morphological change observed is the appearance of multiple digestive vacuoles at the trophozoite stage.[9][10] This is in contrast to the swelling of a single digestive vacuole seen with inhibitors of proteases that act earlier in the hemoglobin digestion pathway.[17]

Part 3: Experimental Methodologies

In Vitro Culture of P. falciparum

The study of antimalarial compounds requires robust in vitro culture systems for P. falciparum.

Step-by-Step Protocol:

-

Media Preparation: Prepare RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and sodium bicarbonate. The medium is typically further supplemented with 10% human serum or 0.5% Albumax I.

-

Parasite Maintenance: Culture P. falciparum asexual blood stages at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2) at a 3-5% hematocrit.

-

Synchronization: To obtain parasites at a specific developmental stage (e.g., ring stage for drug assays), synchronize the culture using methods such as sorbitol treatment.

-

Drug Assays: For drug sensitivity assays, add serial dilutions of the test compound to 96-well plates containing synchronized ring-stage parasites.

-

Growth Inhibition Measurement: After a 48-72 hour incubation period, assess parasite growth inhibition using methods such as Giemsa staining and microscopic counting, SYBR Green I-based fluorescence assay, or lactate dehydrogenase (pLDH) assay.

Enzyme Inhibition Assay for PfA-M17

Step-by-Step Protocol:

-

Recombinant Enzyme: Use purified recombinant PfA-M17.

-

Substrate: A common fluorogenic substrate is L-leucine-7-amido-4-methylcoumarin (L-Leu-AMC).

-

Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl, pH 8.0, supplemented with a cofactor like CoCl2.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

-

Assay Procedure: a. Pre-incubate the recombinant PfA-M17 with the inhibitor for a defined period (e.g., 10-20 minutes). b. Initiate the enzymatic reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate and release of the fluorophore.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 or Ki value of the inhibitor.[9]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.

Step-by-Step Workflow:

-

Cell Treatment: Treat intact P. falciparum-infected red blood cells with the compound of interest or a vehicle control.

-

Heat Treatment: Heat the cell lysates to a range of temperatures. The binding of a ligand (the drug) can stabilize its target protein, leading to a higher melting temperature.

-

Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry-based proteomics.

-

Data Analysis: Generate a melting curve for the target protein in the presence and absence of the drug. A shift in the melting curve indicates target engagement.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

This technical guide clarifies that this compound is a specific inhibitor of PfIspD, a key enzyme in the essential MEP pathway of P. falciparum. It serves as a valuable tool for studying this pathway and as a lead compound for the development of novel antimalarials. Concurrently, PfA-M17 has been validated as a critical enzyme in the final stages of hemoglobin digestion and a promising drug target. The development of potent and selective inhibitors for PfA-M17, such as "compound 3," highlights the potential of targeting this pathway to combat malaria. The distinct mechanisms of action and downstream effects of inhibiting IspD and PfA-M17 underscore the importance of a multi-pronged approach to antimalarial drug discovery, targeting diverse and essential parasite processes.

References

-

Edgar R, et al. (2022). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. eLife, 11:e80813. [Link]

-

Edgar, R. C. S., et al. (2022). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. eLife, 11, e80813. [Link]

-

Mathew, J., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549–559. [Link]

-

Edgar, R. C. S., et al. (2021). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. bioRxiv. [Link]

-

Edgar, R. C. S., et al. (2022). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. PubMed, 36097817. [Link]

-

Edgar, R., et al. (2022). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. eLife. [Link]

-

Imlay, L. S., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 159–167. [Link]

-

Vinh, N. B., et al. (2023). Structure-based development of potent Plasmodium falciparum M1 and M17 aminopeptidase selective and dual inhibitors via S1'-region optimisation. MalariaWorld. [Link]

-

Mathew, J., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. [Link]

-

Mathew, J., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases. [Link]

-

Witschel, M., et al. (2021). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2013). Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase. [Link]

-

Drinkwater, N., et al. (2017). Potent dual inhibitors of Plasmodium falciparum M1 and M17 aminopeptidases through optimization of S1 pocket interactions. ResearchGate. [Link]

-

Yao, Z. K., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1515–1519. [Link]

-

McGowan, S., et al. (2010). Structure of the Plasmodium falciparum M17 aminopeptidase and significance for the design of drugs targeting the neutral exopeptidases. Proceedings of the National Academy of Sciences, 107(6), 2449–2454. [Link]

-

Edgar, R. C. S., et al. (2021). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. bioRxiv. [Link]

-

Edgar, R. C. S., et al. (2021). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. bioRxiv. [Link]

-

Edgar, R. C. S., et al. (2022). Peer review in Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. eLife. [Link]

-

Edgar, R. C. S., et al. (2022). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. Monash University. [Link]

-

Harbut, M. B., et al. (2011). Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. Proceedings of the National Academy of Sciences, 108(35), E599–E607. [Link]

-

Drinkwater, N., et al. (2016). Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases. The FEBS journal, 283(13), 2473–2488. [Link]

-

Singh, A., et al. (2019). Screening and In Vitro Evaluation of Potential Plasmodium falciparum Leucyl Aminopeptidase Inhibitors. ResearchGate. [Link]

-

Malcolm, T. R., et al. (2024). Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy. eLife. [Link]

-